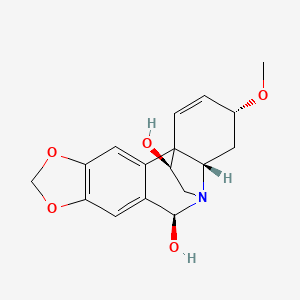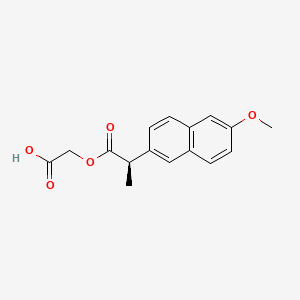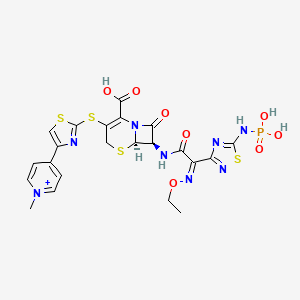
Ceftaroline anhydrous base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftaroline anhydrous base is a novel cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. This compound is the active metabolite of the prodrug ceftaroline fosamil, which is used in the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .
Méthodes De Préparation
The synthesis of ceftaroline anhydrous base involves several steps, starting from the preparation of the prodrug ceftaroline fosamilIndustrial production methods often involve the use of advanced crystallization techniques to obtain the desired crystalline forms of ceftaroline fosamil .
Analyse Des Réactions Chimiques
Ceftaroline anhydrous base undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ceftaroline anhydrous base has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: It is used in the pharmaceutical industry for the development and production of new antibacterial drugs
Mécanisme D'action
Ceftaroline anhydrous base exerts its antibacterial effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death. The high affinity of ceftaroline for penicillin-binding proteins is responsible for its potent activity against clinically relevant pathogens .
Comparaison Avec Des Composés Similaires
Ceftaroline anhydrous base is unique among cephalosporins due to its broad-spectrum activity and effectiveness against methicillin-resistant Staphylococcus aureus. Similar compounds include:
Ceftobiprole: Another fifth-generation cephalosporin with similar broad-spectrum activity.
Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity but less effective against methicillin-resistant Staphylococcus aureus.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but limited effectiveness against methicillin-resistant Staphylococcus aureus
This compound stands out due to its unique combination of broad-spectrum activity and high efficacy against resistant bacterial strains.
Propriétés
Numéro CAS |
402741-13-3 |
|---|---|
Formule moléculaire |
C22H22N8O8PS4+ |
Poids moléculaire |
685.7 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1 |
Clé InChI |
ZCCUWMICIWSJIX-NQJJCJBVSA-O |
SMILES isomérique |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |
SMILES canonique |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


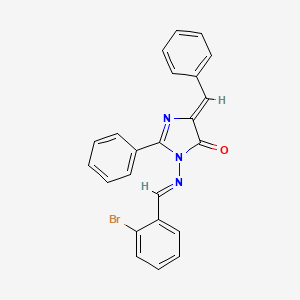
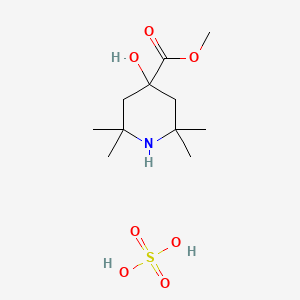
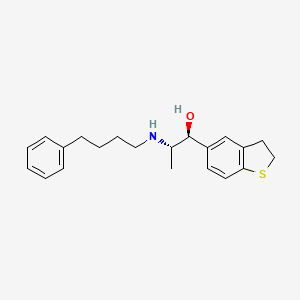
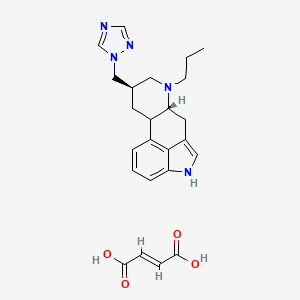
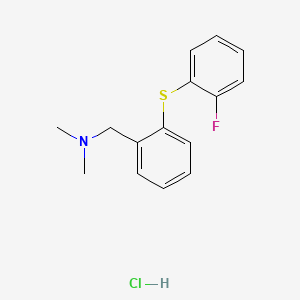
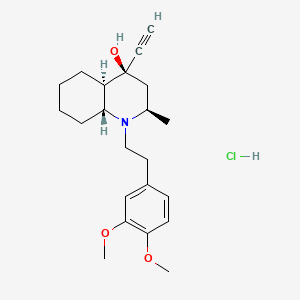
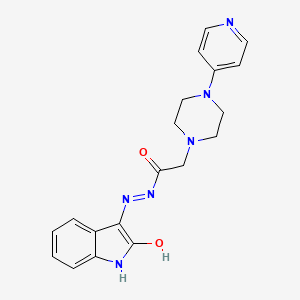
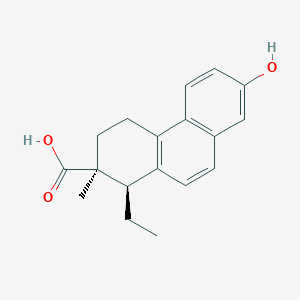

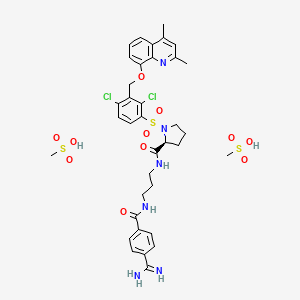

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
